molecular formula C7H18Cl2N2 B1436378 (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride CAS No. 1807914-23-3

(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride

Cat. No.: B1436378
CAS No.: 1807914-23-3
M. Wt: 201.13 g/mol
InChI Key: KARKSOALPPLYBK-AUCRBCQYSA-N
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Description

(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C7H17Cl2N2. It is a derivative of cyclopentane with two amino groups and two chlorine atoms, making it a useful intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Material: Cyclopentanone is often used as the starting material.

  • Amination Reaction: Cyclopentanone undergoes reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Acidification: The resulting diamine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods:

  • Batch Process: The synthesis is typically carried out in a batch process, where the reagents are added sequentially under controlled conditions to ensure high yield and purity.

  • Purification: The final product is purified using crystallization techniques to remove any impurities.

Types of Reactions:

  • Oxidation: The compound can be oxidized to form various derivatives, such as aldehydes or ketones.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine.

  • Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Aldehydes, ketones, carboxylic acids.

  • Reduction Products: Primary amines, secondary amines.

  • Substitution Products: Alkyl or aryl derivatives of the original compound.

Scientific Research Applications

(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride is used in various fields of scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used to study biological systems and processes, particularly those involving amino acids and peptides.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways:

  • Molecular Targets: It can bind to enzymes and receptors, influencing their activity.

  • Pathways Involved: The compound may affect metabolic pathways, signaling pathways, and other biochemical processes.

Comparison with Similar Compounds

  • (1S,2S)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride: This is the enantiomer of the compound, with a different spatial arrangement of atoms.

  • Trans-N,N-dimethyl-1,2-cyclopentanediaMine dihydrochloride: Another similar compound with a different stereochemistry.

Uniqueness:

  • The (1R,2R) configuration of the compound gives it distinct chemical and biological properties compared to its enantiomer and other similar compounds.

Properties

IUPAC Name

(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)7-5-3-4-6(7)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARKSOALPPLYBK-GPJOBVNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCC[C@H]1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807914-23-3
Record name (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Reactant of Route 2
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Reactant of Route 3
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Reactant of Route 4
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Reactant of Route 5
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Reactant of Route 6
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride

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